N,N-Diethylcinnamamide

Overview

Description

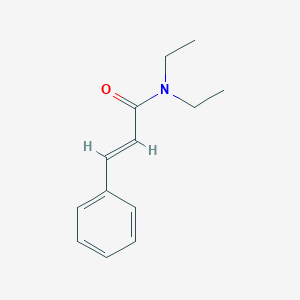

N,N-Diethylcinnamamide (DEC) is an organic compound that belongs to the class of cinnamamides. It is a colorless solid that is soluble in various organic solvents. DEC is an important intermediate used in the synthesis of many organic compounds. It has also been used as a catalyst for various reactions, as a surfactant, and as a pharmaceutical drug.

Scientific Research Applications

Percutaneous Absorption Reduction

- Diethyltoluamide, an active ingredient in insect repellents, has been studied for its percutaneous absorption properties. Incorporating it into solid lipid nanoparticles has shown potential in reducing skin absorption, thereby minimizing toxic effects while maintaining efficacy (Puglia et al., 2009).

Antimicrobial and Anti-Inflammatory Properties

- Novel N-arylcinnamamide derivatives, including N,N-diethylcinnamamide variants, have shown promising antimicrobial activities against various bacteria and fungi. These compounds also exhibited anti-inflammatory effects, attenuating lipopolysaccharide-induced NF-κB activation (Kos et al., 2020).

Schistosomiasis Prophylaxis

- N,N-Diethyl-m-toluamide (DEET) has been explored for its potential use as a schistosomiasis prophylactic. Topical application of DEET showed effectiveness in preventing new infections in individuals exposed to lake water during an expedition (Jackson et al., 2003).

Anticancer Activities

- N-Hydroxycinnamamide derivatives have demonstrated significant anticancer potential against various cancer cell lines, including breast cancer. These compounds, structurally related to N,N-diethylcinnamamide, have been observed to induce apoptosis and inhibit cancer cell proliferation (Shukla et al., 2018).

Mechanism of Action

Target of Action

N,N-Diethylcinnamamide is a synthetic compound that has been found to exhibit antimicrobial activity . The primary targets of N,N-Diethylcinnamamide are believed to be the ergosterol present in the fungal plasmatic membrane and the cell wall . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. Additionally, N,N-Diethylcinnamamide may also target cholinesterase enzymes , which play a crucial role in nerve signal transmission.

Mode of Action

N,N-Diethylcinnamamide interacts with its targets by binding to them and disrupting their normal function. For instance, it can interact directly with ergosterol, leading to the disruption of the fungal cell membrane . This disruption can cause leakage of cell contents and ultimately cell death. When targeting cholinesterase enzymes, N,N-Diethylcinnamamide may inhibit their activity, affecting the regulation of acetylcholine, a neurotransmitter essential for nerve signal transmission .

Biochemical Pathways

Given its antimicrobial activity and its interaction with ergosterol and cholinesterase enzymes, it can be inferred that it affects pathways related to cell membrane integrity and nerve signal transmission .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by factors such as its lipophilicity and plasma protein binding . More research is needed to fully understand the pharmacokinetics of N,N-Diethylcinnamamide.

Result of Action

The result of N,N-Diethylcinnamamide’s action is the inhibition of microbial growth due to the disruption of the fungal cell membrane . In the context of cholinesterase inhibition, it could potentially affect nerve signal transmission, although the specific effects would depend on the extent of inhibition .

properties

IUPAC Name |

(E)-N,N-diethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYVMSJRMMFSQO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylcinnamamide | |

CAS RN |

3680-04-4 | |

| Record name | N,N-Diethylcinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do solvents influence the reactivity of N,N-Diethylcinnamamide in copolymerization reactions?

A1: Research has shown that the choice of solvent can significantly impact the reactivity of N,N-Diethylcinnamamide during radical copolymerization with styrene []. Experiments conducted in benzene, acetic acid, and acetonitrile revealed that the monomer reactivity ratios (r1) for N,N-Diethylcinnamamide varied depending on the solvent used. This suggests that the solvent influences the transition state of the propagation reaction, impacting the reactivity of the molecule [].

Q2: Can the structure of N,N-Diethylcinnamamide be modified to alter its reactivity in copolymerization reactions?

A2: Yes, modifying the structure of N,N-Diethylcinnamamide, specifically by introducing substituents at the para position of the aromatic ring, can affect its reactivity. Studies have investigated the copolymerization of para-substituted N,N-Diethylcinnamamides with styrene and found that the reactivity ratios were influenced by the electronic nature of the substituents []. These findings highlight the potential for tailoring the reactivity of N,N-Diethylcinnamamide through structural modifications.

Q3: Has computational chemistry been used to study N,N-Diethylcinnamamide?

A3: Yes, computational methods have been employed to investigate the potential of N,N-Diethylcinnamamide as an HDAC inhibitor []. Docking studies, specifically utilizing AutoDock Vina, have been performed to examine the binding interactions of N,N-Diethylcinnamamide with HDAC []. These simulations provide insights into the potential molecular mechanisms of action and the ability of N,N-Diethylcinnamamide to form favorable interactions with the target protein.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)